Isocyanate de 4-(trifluorométhyl)benzyle

Vue d'ensemble

Description

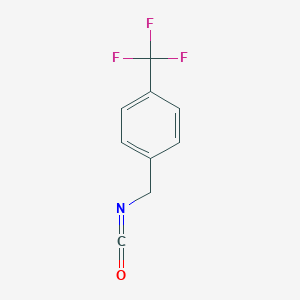

4-(Trifluoromethyl)benzyl isocyanate is an organic compound with the molecular formula C9H6F3NO. It features a trifluoromethyl group (-CF3) attached to a benzyl isocyanate moiety. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Applications De Recherche Scientifique

Chemical Properties and Structure

4-(Trifluoromethyl)benzyl isocyanate has the molecular formula C₉H₆F₃NO and features a trifluoromethyl group attached to a benzyl isocyanate structure. Its unique properties, such as high reactivity and stability, make it suitable for a range of applications.

Drug Development

4-(Trifluoromethyl)benzyl isocyanate is utilized in the synthesis of pharmaceutical compounds, particularly in the development of new drugs. It plays a crucial role in the formation of isocyanate derivatives that exhibit biological activity. For instance, it has been used in the synthesis of compounds related to Leflunomide, an immunosuppressant drug, aiding in impurity monitoring during drug formulation processes .

Toxicity Studies

The compound is also involved in toxicity studies required for Abbreviated New Drug Applications (ANDA) filed with the FDA. Its role in these studies ensures that new drug formulations meet safety standards before reaching the market .

Production of Polyurethanes

In materials science, 4-(Trifluoromethyl)benzyl isocyanate is employed in the production of polyurethane foams and elastomers. The trifluoromethyl group enhances the thermal stability and chemical resistance of the resulting materials, making them suitable for high-performance applications .

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating advanced coatings and adhesives that require strong bonding properties and durability under harsh conditions.

Organic Synthesis

4-(Trifluoromethyl)benzyl isocyanate serves as an important intermediate in organic synthesis, facilitating the creation of various functionalized compounds. Its electrophilic nature makes it a valuable reagent in nucleophilic substitution reactions, paving the way for synthesizing complex organic molecules .

Case Study 1: Synthesis of Leflunomide Derivatives

In a study focusing on Leflunomide derivatives, researchers utilized 4-(Trifluoromethyl)benzyl isocyanate to synthesize new compounds that demonstrated enhanced anti-inflammatory properties compared to existing formulations. This highlights its potential in improving therapeutic efficacy .

Case Study 2: Development of High-Performance Polyurethanes

A research project investigated the use of 4-(Trifluoromethyl)benzyl isocyanate in creating polyurethane foams with superior thermal stability. The study concluded that incorporating this compound significantly improved the material's performance under extreme conditions .

Mécanisme D'action

Target of Action

Isocyanates in general are known to be reactive electrophiles, which means they can interact with a variety of nucleophiles, including alcohols and amines .

Mode of Action

Isocyanates, including 4-(Trifluoromethyl)benzyl isocyanate, are electrophiles. They react with nucleophiles such as alcohols and amines to form urethane linkages . This reaction is exploited in the production of polyurethanes, a class of polymers .

Pharmacokinetics

Isocyanates are generally known to be reactive and may be rapidly metabolized or react with biological molecules, which could impact their bioavailability .

Result of Action

Exposure to isocyanates can cause respiratory sensitization and may lead to allergy or asthma symptoms or breathing difficulties if inhaled .

Action Environment

The action of 4-(Trifluoromethyl)benzyl isocyanate can be influenced by various environmental factors. For example, the presence of nucleophiles in the environment can react with the isocyanate group, potentially affecting its reactivity and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)benzyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzylamine with phosgene (COCl2) under controlled conditions. This reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently converts to the isocyanate .

Industrial Production Methods: In industrial settings, the production of 4-(trifluoromethyl)benzyl isocyanate often involves the use of safer phosgene substitutes, such as oxalyl chloride. This method reduces the hazards associated with phosgene handling .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Trifluoromethyl)benzyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with alcohols to form urethanes.

Substitution Reactions: Can participate in substitution reactions with amines to form ureas.

Common Reagents and Conditions:

Alcohols: Reacts under mild conditions to form urethanes.

Amines: Reacts to form ureas, often requiring catalysts or specific reaction conditions.

Major Products:

Urethanes: Formed from reactions with alcohols.

Comparaison Avec Des Composés Similaires

Trifluoromethylbenzene: Lacks the isocyanate group, making it less reactive.

Benzyl isocyanate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

Uniqueness: 4-(Trifluoromethyl)benzyl isocyanate is unique due to the presence of both the trifluoromethyl and isocyanate groups. This combination imparts distinct reactivity and properties, making it valuable in specialized chemical syntheses .

Activité Biologique

4-(Trifluoromethyl)benzyl isocyanate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

- Chemical Formula : C9H6F3N

- Molecular Weight : 201.15 g/mol

- CAS Number : 102422-55-9

The biological activity of 4-(trifluoromethyl)benzyl isocyanate is largely attributed to its ability to interact with cellular targets, leading to various biochemical responses. It is believed to exert its effects through the following mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, by down-regulating regulatory proteins such as cyclin B1 and cdc2. This suggests potential applications in cancer therapy by inhibiting cell proliferation.

- Oxidative Stress Modulation : Research indicates that 4-(trifluoromethyl)benzyl isocyanate may influence oxidative stress pathways, potentially offering hepatoprotective effects against liver damage induced by toxins like cypermethrin.

- Antimicrobial Activity : The compound has demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential as an antimicrobial agent .

Anticancer Activity

4-(Trifluoromethyl)benzyl isocyanate has shown promising anticancer properties in various studies:

- Cell Lines Tested :

| Cell Line | IC50 Value (µM) | Treatment Duration |

|---|---|---|

| HeLa | 7.8 | 72 hours |

| PC-3 | 27.8 | 72 hours |

| MCF-7 | 8.47 | 72 hours |

Antimicrobial Activity

In a study assessing derivatives of the compound, it was found that:

- AChE Inhibition : IC50 values ranged from 27.04 µM to 106.75 µM.

- BuChE Inhibition : IC50 values ranged from 58.01 µM to 277.48 µM.

These results suggest that certain derivatives may be more effective than existing treatments for conditions requiring cholinesterase inhibition .

Case Studies and Research Findings

-

Hepatoprotective Effects :

- In vivo studies demonstrated that treatment with the compound led to significant reductions in serum liver dysfunction biomarkers and lipid peroxidation levels in male mice exposed to cypermethrin.

- Cell Cycle Analysis :

-

Therapeutic Potential :

- Given its ability to inhibit key enzymes involved in cancer progression and its moderate antimicrobial activity, further research into the therapeutic applications of this compound is warranted.

Propriétés

IUPAC Name |

1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBQXHDBRSSIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624952 | |

| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102422-55-9 | |

| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.